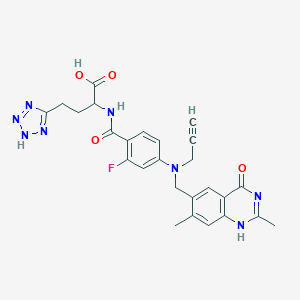

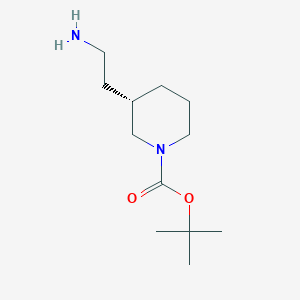

![molecular formula C22H30F2 B114129 4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene CAS No. 155266-68-5](/img/structure/B114129.png)

4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex fluorinated benzene derivatives often involves strategic aromatic nucleophilic substitution reactions. In one study, a sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . This process allowed for the introduction of phosphorus atoms into the benzene ring, which could then be further modified. For example, oxidation and methylation of the phosphorus atoms yielded bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . Additionally, reactions with butyllithium and phenyllithium led to the formation of more crowded difluorobenzene derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using conventional spectroscopic methods, including 19F NMR, which reflected their crowded structures . X-ray crystallography provided further insights, revealing unusually large bond angles around the phosphorus atoms in the molecules . In a separate study, the hydrogenation of hexaphenylbenzene led to the formation of novel hexacyclohexylbenzene and fully hydrogenated hexacyclohexylcyclohexane, showcasing a unique "oligocyclohexyl" molecule . The X-ray crystallography of these compounds showed a geared arrangement of cyclohexyl substitutes in one and chair and twist-boat conformations in the other .

Chemical Reactions Analysis

The reactivity of these complex benzene derivatives can be quite varied. For instance, the tris(benzocyclobutadieno)benzene nucleus was synthesized using palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . This approach highlights the potential for creating bond-fixed benzene rings through thermal retrocycloaddition reactions . Another study demonstrated the formation of cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene using a base, which then underwent further reactions to yield tetrahydroepoxynaphthalenes . These reactions provide evidence for the formation of reactive intermediates and the potential for deprotonation to yield anionic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their molecular structures. The presence of fluorine atoms and phosphorus groups in the molecules can significantly influence their electronic properties, as seen in the electrochemical measurements carried out to investigate redox properties . The steric hindrance introduced by bulky substituents like dimesitylphosphino groups can also affect the reactivity and stability of the compounds . The crystallographic analysis of the hydrogenated benzene derivatives provides insights into the solid-state conformations, which can have implications for their physical properties, such as melting points and solubility .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Organic Solvents and Separation Techniques

The study by Domańska et al. (2016) focuses on the experimental data of the activity coefficients at infinite dilution of various solutes in an ionic liquid, showcasing the solvent's potential in separation problems, notably in separating alkenes from alkanes, which could relate to the broader chemical family including compounds like 4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene (Domańska, Wlazło, & Karpińska, 2016).

Catalytic Oxidation

Cao et al. (2018) reviewed the selective catalytic oxidation of cyclohexene, a process integral to synthesizing various industrially significant compounds. This could be relevant to understanding the chemical reactions and applications of structurally related compounds (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).

Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) reviewed the occurrence and potential risks of novel brominated flame retardants in various environments. While not directly related, the discussion on the environmental fate and toxicity of similar chemical structures provides insight into the broader context of chemical safety and environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Propiedades

IUPAC Name |

4-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h2,13-19H,1,3-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMULWEQZNFZORL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634614 |

Source

|

| Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |

CAS RN |

155266-68-5 |

Source

|

| Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

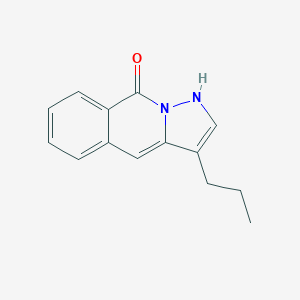

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

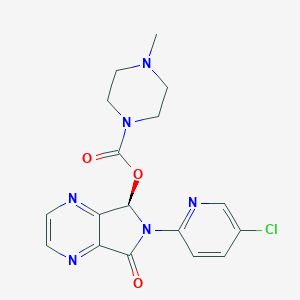

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

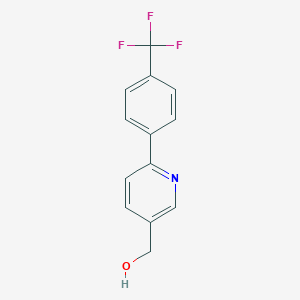

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)